N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide
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Description
“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline core, which is a structural motif found in a wide range of biologically active natural products and pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method could potentially be adapted for the synthesis of “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide”.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,4-dihydroisoquinoline core, sulfonyl and acyl groups, and a phenylacetamide moiety .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Almorexant, a dual orexin receptor antagonist with a tetrahydroisoquinoline derivative structure similar to the compound , has been studied for its metabolic pathways and pharmacokinetics in humans. After oral administration, it is rapidly absorbed and extensively metabolized, with feces being the predominant route of elimination. This study highlights the compound's metabolism into multiple metabolites, providing insights into its disposition and elimination processes (Dingemanse et al., 2013).
Synthetic Applications
The compound has relevance in synthetic chemistry, particularly in the synthesis of complex molecules like jamtine, a putative alkaloid known for its therapeutic properties. A study demonstrated a diastereoselective synthesis using a tandem Pummerer/Mannich cyclization sequence, underscoring the compound's utility in constructing alkaloid scaffolds (Padwa et al., 2003).
Anticancer and Antimicrobial Potential
Research into lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents revealed a series of compounds synthesized for this purpose. These studies found several compounds exhibiting promising broad-spectrum antibacterial activity and appreciable antifungal activity. Furthermore, some analogs showed potent anticancer effects, indicating the compound's potential as a scaffold for developing new therapeutic agents (Ahmed et al., 2018).
Structural and Fluorescence Studies
Structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form salts and inclusion compounds with unique properties. These compounds exhibit enhanced fluorescence emission, suggesting applications in materials science and molecular sensing (Karmakar et al., 2007).
Antiviral Applications
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, highlighting its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUATKIHWROLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide |
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